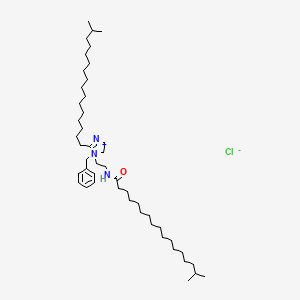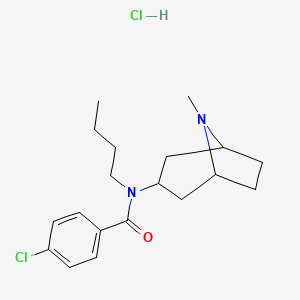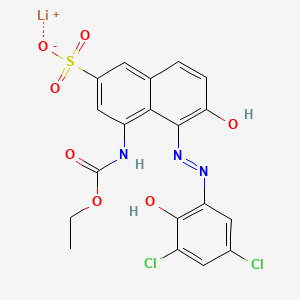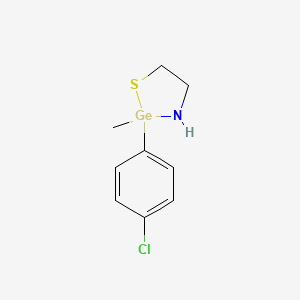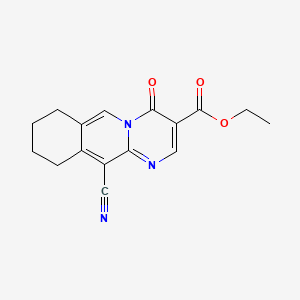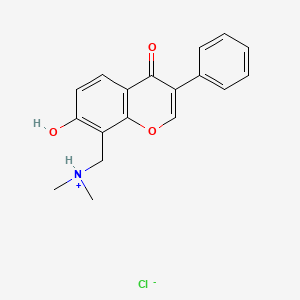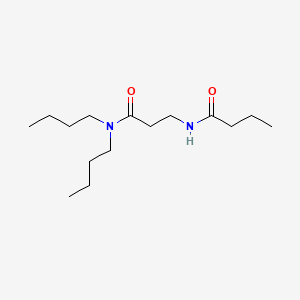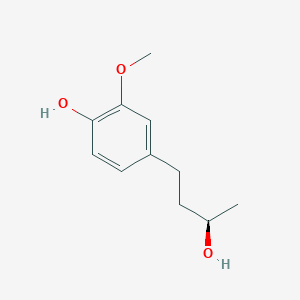
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, multiple methyl groups, and a trimethoxybenzoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The tetramethyl groups are added through alkylation reactions, and the trimethoxybenzoyl moiety is introduced via acylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include modified pyrrole derivatives and other functionalized compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: These may include other pyrrole derivatives, carboxamides, and compounds with similar functional groups.
Uniqueness: The unique combination of functional groups and the specific structure of this compound give it distinct properties that may not be present in similar compounds.
Propiedades
Número CAS |
93844-06-5 |
|---|---|
Fórmula molecular |
C22H34ClN3O5 |
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-[3-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H33N3O5.ClH/c1-21(2)13-15(22(3,4)25-21)20(27)24-10-8-9-23-19(26)14-11-16(28-5)18(30-7)17(12-14)29-6;/h11-13,25H,8-10H2,1-7H3,(H,23,26)(H,24,27);1H |
Clave InChI |
HJBXAXPZEHKISJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


